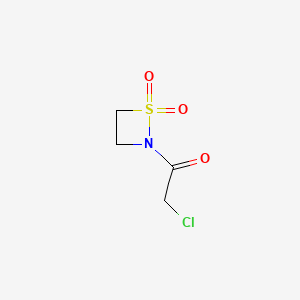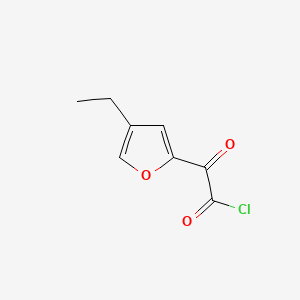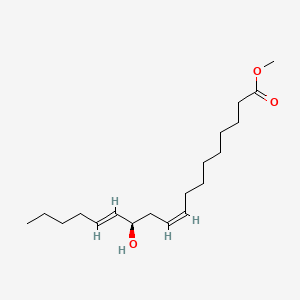
(S,S)-Palonosetron-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-Palonosetron-d3 Hydrochloride is a deuterated form of palonosetron hydrochloride, a selective serotonin type 3 receptor antagonist. This compound is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Palonosetron-d3 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Cyclization: Formation of the core structure through cyclization reactions.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents and solvents in controlled environments.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-Palonosetron-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(S,S)-Palonosetron-d3 Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of palonosetron.
Biological Research: Investigates the compound’s effects on serotonin receptors and related pathways.
Medical Research: Explores its potential in treating other conditions related to serotonin dysregulation.
Industrial Applications: Utilized in the development of new antiemetic drugs and formulations.
Mecanismo De Acción
(S,S)-Palonosetron-d3 Hydrochloride exerts its effects by selectively binding to serotonin type 3 receptors, blocking the action of serotonin, a neurotransmitter involved in nausea and vomiting. This binding prevents the activation of the chemoreceptor trigger zone and the vomiting center in the brain, thereby reducing nausea and vomiting. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: Another serotonin type 3 receptor antagonist used for similar indications.
Granisetron: Similar mechanism of action but with different pharmacokinetic properties.
Dolasetron: Used for the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness
(S,S)-Palonosetron-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and prolongs its duration of action compared to other serotonin type 3 receptor antagonists. This makes it particularly valuable in pharmacokinetic studies and potentially more effective in clinical settings.
Propiedades
Número CAS |
1246816-81-8 |
|---|---|
Fórmula molecular |
C19H25ClN2O |
Peso molecular |
335.89 |
Nombre IUPAC |
(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |
Clave InChI |
OLDRWYVIKMSFFB-RAVRUBKISA-N |
SMILES |
C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl |
Sinónimos |
(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; Aloxi-d3; Onicit-d3; RS-25259-197-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
![[(1S,4S,5R,8S)-4,8,11-trimethyl-3,7-dioxo-2-oxatricyclo[6.5.0.01,5]tridec-10-en-9-yl] 4-methoxybenzoate](/img/structure/B564216.png)





![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)

![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)
